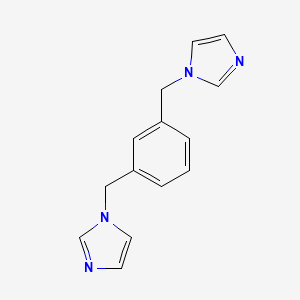
1,3-bis((1H-imidazol-1-yl)methyl)benzene
Übersicht
Beschreibung
1,3-bis((1H-imidazol-1-yl)methyl)benzene, also known as 1,1’-[1,3-Phenylenebis(methylene)]bis(1H-imidazole), is a chemical compound with the molecular formula C14H14N4 . It has an average mass of 238.288 Da and a monoisotopic mass of 238.121841 Da .
Molecular Structure Analysis
The molecular structure of 1,3-bis((1H-imidazol-1-yl)methyl)benzene has been characterized by UV–Vis spectroscopy, infrared spectroscopy, and single crystal X-ray diffraction . The specific details of the molecular structure were not found in the search results.Physical And Chemical Properties Analysis
1,3-bis((1H-imidazol-1-yl)methyl)benzene is a crystalline compound . It has a molecular formula of C14H14N4, an average mass of 238.288 Da, and a monoisotopic mass of 238.121841 Da . The melting point is reported to be 132°C .Wissenschaftliche Forschungsanwendungen
Coordination Polymers and Metal-Organic Frameworks (MOFs)
1,3-bis((1H-imidazol-1-yl)methyl)benzene, also known as bix , serves as an organic ligand molecule in the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs). These materials combine metal ions with organic ligands to create porous structures with applications in gas adsorption, catalysis, and separation processes .
Selective Gas Adsorption
Researchers have investigated the gas adsorption properties of bix-based CPs. These materials exhibit selective adsorption of specific gases, making them promising candidates for gas storage, purification, and separation. For instance, bix-based CPs have shown affinity for gases like CO₂, CH₄, and H₂ .
Dye Molecule Adsorption
Bix-containing CPs have demonstrated the ability to adsorb dye molecules. This property is relevant for applications in wastewater treatment, where removal of organic dyes is essential. The porous nature of bix-based materials allows efficient dye adsorption and subsequent removal from aqueous solutions .
Photoluminescent Materials
1,3-bis((1H-imidazol-1-yl)methyl)benzene exhibits photoluminescent properties. Researchers have explored its potential as a component in luminescent materials, such as sensors, light-emitting devices, and fluorescent probes. The emission properties of bix can be tuned by incorporating it into different host matrices .
Supramolecular Chemistry
Bix participates in supramolecular assemblies due to its imidazole-based functional groups. Researchers have used it to construct complex architectures through non-covalent interactions. These supramolecular systems find applications in drug delivery, molecular recognition, and host-guest chemistry .
Catalysis
Although less explored, bix-based materials may have catalytic applications. Researchers have investigated their potential as heterogeneous catalysts for various reactions, including organic transformations. The unique structural features of bix could influence catalytic activity and selectivity .
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various biological targets, including enzymes and receptors, influencing their activity and function .
Mode of Action
It’s likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces .
Action Environment
The action, efficacy, and stability of 1,3-bis((1H-imidazol-1-yl)methyl)benzene can be influenced by various environmental factors . These may include pH, temperature, presence of other molecules, and the specific biological environment within which the compound is acting.
Eigenschaften
IUPAC Name |
1-[[3-(imidazol-1-ylmethyl)phenyl]methyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c1-2-13(9-17-6-4-15-11-17)8-14(3-1)10-18-7-5-16-12-18/h1-8,11-12H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYFIFXDQPTNHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CN2C=CN=C2)CN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-bis((1H-imidazol-1-yl)methyl)benzene | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural significance of 1,3-bis((1H-imidazol-1-yl)methyl)benzene in the formation of coordination polymers?
A: 1,3-bis((1H-imidazol-1-yl)methyl)benzene acts as a bridging ligand in the construction of coordination polymers. Its structure, featuring two imidazole rings linked by a flexible methylene bridge to a central benzene ring, allows it to coordinate to metal ions through the nitrogen atoms in the imidazole rings. This bridging ability, combined with its conformational flexibility, enables the formation of diverse and intricate network structures. [, , , ] For instance, in the presence of cobalt(II) and biphenyltetracarboxylic acid, 1,3-bimb facilitates the creation of either 2D bilayer structures with parallel stacking or 3D frameworks, depending on the positional isomer of the ligand used. []
Q2: How does the conformational flexibility of 1,3-bis((1H-imidazol-1-yl)methyl)benzene influence the properties of the resulting coordination polymers?
A: The flexibility of the methylene bridge in 1,3-bimb allows the molecule to adopt different conformations (cis or trans) when coordinating to metal centers. [] This conformational freedom influences the overall structure and properties of the resulting coordination polymers. For example, in cobalt(II) coordination polymers, the cis conformation of 1,3-bimb leads to the formation of double helix chains, while the trans conformation contributes to the construction of a (2,4)-connected 3D network with left- and right-handed helical chains. [] This structural diversity arising from the ligand's flexibility can be further tuned by varying reaction conditions and the choice of metal ions and other ligands, potentially leading to materials with tailored properties.
Q3: Has 1,3-bis((1H-imidazol-1-yl)methyl)benzene been explored in applications beyond the construction of coordination polymers?
A: While research primarily focuses on its role in coordination polymers, 1,3-bimb shows potential in other areas. For instance, a cobalt(II) coordination polymer incorporating 1,3-bimb has demonstrated promising results in reducing inflammasome activation, suggesting its potential application in treating age-related macular degeneration. [] This finding highlights the need to further explore the biological activity of 1,3-bimb and its metal complexes in various therapeutic contexts.
Q4: What analytical techniques are commonly used to characterize 1,3-bis((1H-imidazol-1-yl)methyl)benzene and its coordination polymers?
A: Characterization of 1,3-bimb and its metal complexes typically involves techniques like single-crystal X-ray diffraction for structural elucidation, infrared spectroscopy to identify functional groups, and elemental analysis to confirm composition. [, ] In the case of coordination polymers, powder X-ray diffraction is often employed to confirm bulk phase purity. [] Additionally, techniques like UV-vis spectroscopy, electron dispersive spectroscopy (EDS), X-ray photoelectron spectroscopy (XPS), scanning electron microscopy (SEM), and transmission electron microscopy (TEM) can provide further insights into the electronic structure, elemental composition, morphology, and size of the materials. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

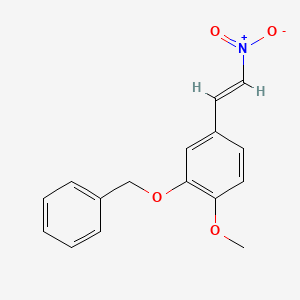
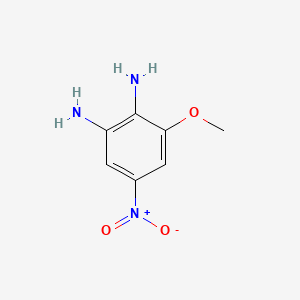

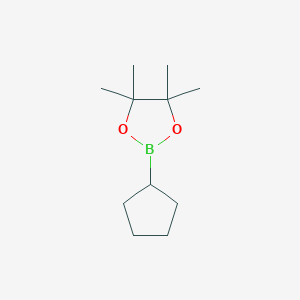

![N,N-Bis[(1R)-1-naphthalen-1-ylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B3178603.png)
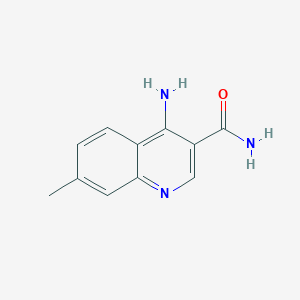

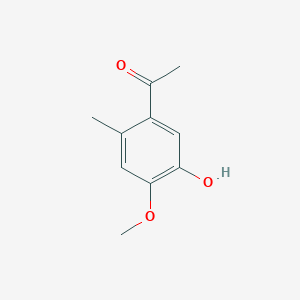
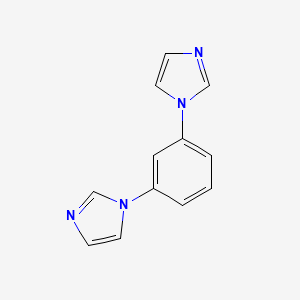
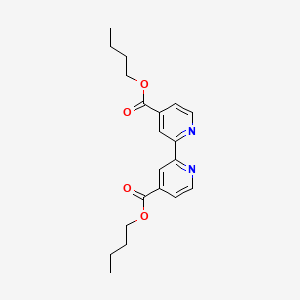
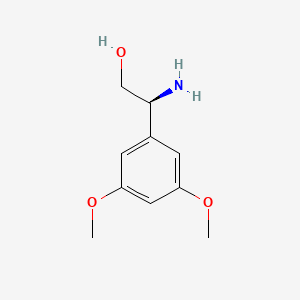
![Hexanoic acid, 6-[[[[(4-chlorophenyl)sulfonyl]amino]oxoacetyl]amino]-](/img/structure/B3178665.png)
